
Acrilato de 2-etil-2-adamantilo
Descripción general
Descripción
2-Ethyl-2-adamantyl acrylate is a chemical compound belonging to the family of acrylates. It is characterized by the presence of an adamantane moiety, which is a polycyclic cage structure known for its rigidity and stability. This compound is used in various applications due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
2-Ethyl-2-adamantyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Incorporated into drug delivery systems due to its stability and biocompatibility.
Medicine: Used in the development of medical devices and drug formulations.
Industry: Applied in the production of coatings, adhesives, and other materials requiring high durability and stability
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives, such as 2-ethyl-2-adamantyl acrylate, are highly reactive and offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that unsaturated adamantane derivatives, like 2-ethyl-2-adamantyl acrylate, can undergo various chemical and catalytic transformations . The high reactivity of these compounds allows them to interact with their targets in unique ways .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The compound’s molecular weight is 23433 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that unsaturated adamantane derivatives can be used as starting materials for the synthesis of various functional adamantane derivatives , which can have a wide range of molecular and cellular effects depending on their specific structures and functions.
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as ventilation and exposure to skin and eyes.
Análisis Bioquímico
Biochemical Properties
2-Ethyl-2-adamantyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins that facilitate its incorporation into polymeric structures. For instance, it can be polymerized using radical initiators such as peroxides or azo compounds. The interaction with these initiators leads to the formation of long polymer chains, which are useful in creating materials with specific mechanical and thermal properties .
Cellular Effects
The effects of 2-Ethyl-2-adamantyl acrylate on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 2-Ethyl-2-adamantyl acrylate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA replication, leading to changes in cell proliferation. Additionally, it can bind to transcription factors, altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-adamantyl acrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-adamantyl acrylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological processes. High doses of this compound can cause oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
2-Ethyl-2-adamantyl acrylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can be metabolized into different products, which may have distinct biological activities. These metabolic interactions can affect the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-Ethyl-2-adamantyl acrylate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Ethyl-2-adamantyl acrylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. These localization patterns are essential for understanding the compound’s mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-adamantyl acrylate typically involves the esterification of 2-ethyl-2-adamantanol with acrylic acid. One common method includes the following steps:
Formation of 2-ethyl-2-adamantanol: This intermediate is prepared by adding bromoethane to adamantanone in the presence of a solvent, followed by a reaction with a metal catalyst.
Industrial Production Methods: Industrial production of 2-ethyl-2-adamantyl acrylate follows similar synthetic routes but is optimized for large-scale production. This includes precise control of reaction conditions such as temperature, reactant ratios, and reaction times to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-adamantyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high molecular weight polymers.
Substitution Reactions: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution: Typically involves reagents like halogens or organometallic compounds under controlled conditions.
Major Products:
Polymers: Used in coatings, adhesives, and other materials.
Substituted Derivatives: Used in various chemical applications
Comparación Con Compuestos Similares
Ethyl acrylate: A simpler acrylate used in similar applications but lacks the rigidity provided by the adamantane moiety.
Methyl methacrylate: Another acrylate with different mechanical properties and applications.
2-Ethylhexyl acrylate: Used in pressure-sensitive adhesives but has different physical properties due to its longer alkyl chain
Uniqueness: 2-Ethyl-2-adamantyl acrylate stands out due to its adamantane structure, which imparts exceptional rigidity and stability to the polymers formed from it. This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
IUPAC Name |
(2-ethyl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNVUFXLNHSIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623136 | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-14-3 | |
| Record name | 2-Ethyl-2-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


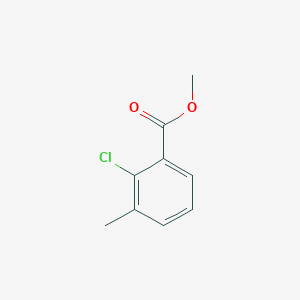
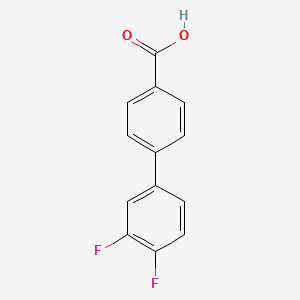
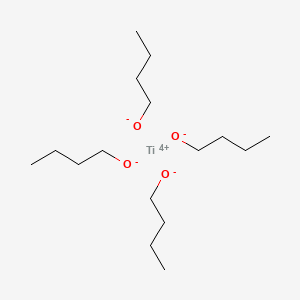
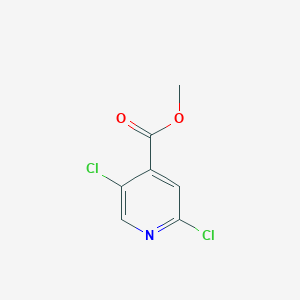

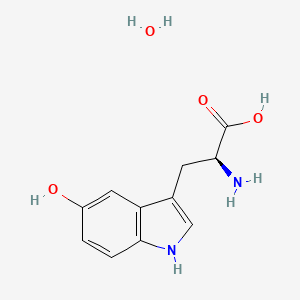
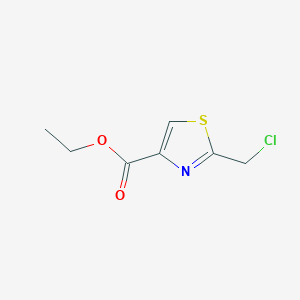

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
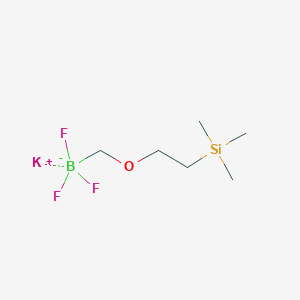
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

